molecular formula C4H11Br2N2O2P B133178 N,N'-Bis(2-bromoethyl)phosphorodiamidic acid CAS No. 141025-16-3

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Cat. No. B133178
M. Wt: 309.92 g/mol
InChI Key: FUNYDODCWWGJJA-UHFFFAOYSA-N
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Description

“N,N’-Bis(2-bromoethyl)phosphorodiamidic acid” is a chemical compound with the molecular formula C4H11Br2N2O2P . It is also known as “bromoifosfamide mustard” and has a molecular weight of 309.92 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “N,N’-Bis(2-bromoethyl)phosphorodiamidic acid” is represented by the formula C4H11Br2N2O2P . The average mass of the molecule is 309.924 Da and the monoisotopic mass is 307.892487 Da .

Scientific Research Applications

Biological Activity and Antitumor Applications

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, a variant of phosphorodiamidic acid, has been studied for its biological activity. Colvin, Padgett, and Fenselau (1973) identified N,N-Bis(2-chloroethyl)phosphorodiamidic acid, a structurally related compound, as a potent alkylating agent with in vivo and in vitro antitumor activity. This compound has been associated with the biological activities of cyclophosphamide, a well-known chemotherapy drug (Colvin, Padgett, & Fenselau, 1973). Similarly, Fenselau et al. (1975) confirmed the presence of this compound as a circulating and excreted metabolite in patients receiving cyclophosphamide (Fenselau et al., 1975).

Catalytic and Synthesis Applications

In the field of catalysis, Terada, Sorimachi, and Uraguchi (2006) reported that phosphorodiamidic acid can function as an efficient Brønsted acid catalyst for the direct Mannich reaction, suggesting its potential as a catalyst with the ability to introduce various substituents to nitrogen atoms (Terada, Sorimachi, & Uraguchi, 2006). Katti and Agarwal (1985) explored its use as a novel coupling reagent in the synthesis of oligodeoxyribonucleotides, highlighting its utility in the field of molecular biology and genetic engineering (Katti & Agarwal, 1985).

Material Science and Chemical Synthesis

In material science, Wirnhier, Boller, and Schnick (2012) synthesized salts of N,N'-bis(aminocarbonyl)phosphorodiamidic acid, demonstrating their potential as precursors for CNP(O) networks in chemical synthesis (Wirnhier, Boller, & Schnick, 2012). Sato, Takayanagi, and Watanabe (1989) examined the chemical reactions of magnesium and calcium bis(phosphorodiamidates) with various acids, expanding its application in chemical synthesis and reaction studies (Sato, Takayanagi, & Watanabe, 1989).

Safety And Hazards

While specific safety and hazard information for “N,N’-Bis(2-bromoethyl)phosphorodiamidic acid” is not detailed in the available resources, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed .

properties

IUPAC Name

bis(2-bromoethylamino)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Br2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNYDODCWWGJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)NP(=O)(NCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161525
Record name N,N'-Bis(2-bromoethyl)phosphorodiamidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

CAS RN

141025-16-3
Record name Dibromo isophoramide mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141025163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(2-bromoethyl)phosphorodiamidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS36DA0M3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RF Struck, SM Schmid, WR Waud - Cancer chemotherapy and …, 1994 - Springer
A series of halogen analogs of phosphoramide mustard, isophosphoramide mustard, and triphosphoramide mustard, the cytotoxic metabolites of the antitumor drugs cyclophosphamide…
Number of citations: 22 link.springer.com
MX Su, LL Zhang, ZJ Huang, JJ Shi… - Current Drug Targets, 2019 - ingentaconnect.com
Hypoxia, which occurs in most cancer cases, disrupts the efficacy of anticarcinogens. Fortunately, hypoxia itself is a potential target for cancer treatment. Hypoxia-activated prodrugs (…
Number of citations: 11 www.ingentaconnect.com
C Jin, Q Zhang, W Lu - European journal of medicinal chemistry, 2017 - Elsevier
We designed new hypoxia-activated prodrugs by conjugating (1-methyl-2-nitro-1H-imidazol-5-yl)methanol with 7-ethyl-10-hydroxy camptothecin (SN-38). Initially, we improved the …
Number of citations: 30 www.sciencedirect.com
MA Lesniewska-Kowiel, I Muszalska - European journal of medicinal …, 2017 - Elsevier
Prodrugs are a wide group of substances of low or no pharmacological activity. The search for prodrugs is aimed at obtaining drugs characterized by better pharmacokinetic properties, …
Number of citations: 30 www.sciencedirect.com
CP Meher, SP Sethy, AM Rao - Asian Journal of Research in …, 2012 - search.proquest.com
Imidazole is one of the important heterocyclic compound in the aromatic world of medicinal chemistry. It is also a important constituent of several natural products including purine, …
Number of citations: 2 search.proquest.com
M Bastrakov, A Starosotnikov - Pharmaceuticals, 2022 - mdpi.com
Aromatic nitro compounds play a unique role in the synthesis of drugs and pharmaceutically oriented molecules. This field of organic chemistry continues to be in demand and relevant. …
Number of citations: 6 www.mdpi.com

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